molecular formula C20H24N2O2 B1683566 Viquidil CAS No. 84-55-9

Viquidil

Cat. No. B1683566
CAS RN: 84-55-9
M. Wt: 324.4 g/mol
InChI Key: DKRSEIPLAZTSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viquidil, also known as Quinotoxine, is an isomer of Quinidine . It is a cerebral vasodilator agent, meaning it helps to widen the blood vessels in the brain, thereby improving blood flow . Viquidil also shows antithrombotic activity , which means it can prevent blood clots from forming. It is used for the treatment of disturbances of cerebral blood flow and metabolism .


Synthesis Analysis

Viquidil is an isomer of quinine and occurs naturally in small quantities in cinchona barks . It can be formed by heating quinine with glycerol at 180° . There have been several methods developed for the synthesis of Viquidil, including partial synthesis and total synthesis .


Molecular Structure Analysis

The molecular formula of Viquidil is C20H24N2O2 . Its molecular weight is 324.42 . The IUPAC Standard InChI of Viquidil is InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15 (14)4-7-20 (23)17-9-11-22-19-6-5-16 (24-2)12-18 (17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m1/s1 .


Physical And Chemical Properties Analysis

Viquidil has a molecular weight of 324.42 and a formula of C20H24N2O2 . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.0±3.0 kJ/mol and a flash point of 252.0±27.3 °C .

Scientific Research Applications

Increase in Cerebral Blood Flow

Viquidil has been studied for its effect on cerebral blood flow. An experiment on rabbits using the 85krypton clearance technique showed that Viquidil, administered via a catheter at a dose of 5 mg/kg body weight, caused a significant increase in cerebral blood flow of about 50 percent, lasting at least one hour after administration. This increase in cerebral blood flow was statistically significant, indicating Viquidil's potential as a cerebral vasodilator (J. Valois, 1973).

Antithrombotic Activity

Another study explored Viquidil's antithrombotic activity. When administered parenterally, Viquidil was found to be a potent inhibitor of thrombus formation in the microvasculature of the hamster cheek pouch. It was effective at a minimum dose level of approximately 2.5 X 10(-4) mg/kg, showing more potency than papaverine in the same test system and without the toxic side-effects associated with papaverine, suggesting its utility as a cerebral vasodilator with antithrombotic properties (A. K. Sim & A. Uzan, 1979).

Virtual Diagnostics Interface

Research has also extended into the technological applications of Viquidil, specifically in the development of virtual diagnostics interface technology, or ViDI. Although not directly related to the drug Viquidil, ViDI represents a suite of techniques for image processing, data handling, and three-dimensional computer graphics, useful in aerospace experiments. This highlights the broad scope of research and applications associated with terms similar to Viquidil, showcasing the diversity of scientific inquiry (R. J. Schwartz & G. Fleming, 2007).

Safety And Hazards

When handling Viquidil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers

One relevant paper is "Increase in Cerebral Blood Flow in the Rabbit by Viquidil" . This study found that Viquidil significantly increases cerebral blood flow in rabbits by about 50%, lasting at least one hour after administration . This supports the use of Viquidil as a cerebral vasodilator agent .

properties

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRSEIPLAZTSFD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016739
Record name Viquidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viquidil

CAS RN

84-55-9
Record name Viquidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viquidil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viquidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viquidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIQUIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viquidil
Reactant of Route 2
Viquidil
Reactant of Route 3
Viquidil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Viquidil
Reactant of Route 5
Viquidil
Reactant of Route 6
Reactant of Route 6
Viquidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.